4-ethyl-3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired pyrazole derivative in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its cytotoxic effects on certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis.
Uniqueness
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of ethyl, methoxy, and methylphenyl groups on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O2/c1-5-24-25(19-9-13-22(29-3)14-10-19)27-28(21-8-6-7-18(2)17-21)26(24)20-11-15-23(30-4)16-12-20/h6-17H,5H2,1-4H3 |
InChI Key |
NWJDNAUQVHVJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=CC(=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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